4-Octadecylphenol 4-Octadecylphenol
Brand Name: Vulcanchem
CAS No.: 2589-79-9
VCID: VC3787566
InChI: InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3
SMILES: CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O
Molecular Formula: C24H42O
Molecular Weight: 346.6 g/mol

4-Octadecylphenol

CAS No.: 2589-79-9

Cat. No.: VC3787566

Molecular Formula: C24H42O

Molecular Weight: 346.6 g/mol

* For research use only. Not for human or veterinary use.

4-Octadecylphenol - 2589-79-9

Specification

CAS No. 2589-79-9
Molecular Formula C24H42O
Molecular Weight 346.6 g/mol
IUPAC Name 4-octadecylphenol
Standard InChI InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3
Standard InChI Key QIZUBPHXHVWGHD-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O
Canonical SMILES CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O

Introduction

Chemical Structure and Properties

Molecular Structure

4-Octadecylphenol consists of a phenol ring with an octadecyl (C18H37) chain attached at the para position (position 4) relative to the hydroxyl group. The chemical formula is C24H42O with a molecular weight of 346.59 g/mol . The structure can be represented by several notation systems:

  • IUPAC Name: 4-octadecylphenol

  • Standard InChI: InChI=1S/C24H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(25)22-20-23/h19-22,25H,2-18H2,1H3

  • InChI Key: QIZUBPHXHVWGHD-UHFFFAOYSA-N

  • SMILES Notation: CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O or OC1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC

Physical Properties

The physical properties of 4-Octadecylphenol are summarized in the following table:

PropertyValueReference
Molecular FormulaC24H42O
Molecular Weight346.59 g/mol
Physical StateSolid
Melting Point82-84°C
Boiling Point460°C at 760 mmHg / 210-216°C at 3-4 Torr
Density0.9 g/cm³
Flash Point272.3°C
AppearanceNot specified in literature

The compound's high boiling point and relatively high melting point reflect the influence of its long alkyl chain, which increases intermolecular van der Waals forces. The density of 0.9 g/cm³ is typical for organic compounds with significant aliphatic character. These physical properties influence its handling, storage, and potential applications.

Chemical Identifiers

Various chemical identifiers for 4-Octadecylphenol are provided below:

IdentifierValueReference
CAS Number2589-79-9
MDL NumberMFCD00191240
PubChem CID3848879
EC NumberNot available

These identifiers are crucial for precise identification in chemical databases, regulatory documentation, and scientific literature.

Synthesis Methods

Synthesis from 4-Octadecylaniline

One documented method for synthesizing 4-Octadecylphenol involves a multi-step process starting from 4-octadecylaniline. The synthesis pathway can be summarized as follows:

  • Initial Reaction:

    • 4-Octadecylaniline is prepared by reacting aniline (0.1 mole) with N-octadecanol (0.12 mol) in 180 ml of xylene, using anhydrous zinc chloride (5 mmol) as a catalyst.

    • The reaction mixture is heated to 140°C and stirred overnight.

    • Upon completion, the mixture is cooled and used directly in the next step without isolation .

  • Diazotization and Hydrolysis:

    • The temperature is lowered to 0°C, and 0.14 mol of 20% aqueous solution of dilute sulfuric acid is added while controlling the exothermic reaction temperature below 20°C.

    • The xylene layer is discarded.

    • Sodium nitrite (0.14 mol) dissolved in 250 ml of water is slowly added dropwise to the above solution while maintaining the reaction temperature at 30-50°C.

    • The end point is determined using starch potassium iodide test paper, which turns blue when sufficient sodium nitrite has been added.

    • The reaction solution is kept stirring at 50°C until bubbling ceases, indicating completion of the hydrolysis process .

  • Isolation and Purification:

    • After thermal stratification, the crude product in the upper layer is subjected to vacuum distillation to obtain 4-n-octadecylphenol.

    • The reported purity by HPLC is 98.4%, with a two-step reaction yield of 48% .

This synthesis method is based on a patent (CN105016979, 2017) and represents a practical approach to producing 4-Octadecylphenol on a laboratory or industrial scale.

Applications and Uses

Industrial Applications

Long-chain alkylphenols like 4-Octadecylphenol are often used as:

  • Intermediates in the synthesis of surfactants and detergents

  • Components in polymer formulations as antioxidants or stabilizers

  • Raw materials for the production of alkylphenol ethoxylates

  • Additives in lubricants and fuel formulations

Research Applications

In research settings, 4-Octadecylphenol may be employed as:

  • A reference standard for analytical chemistry

  • A starting material for more complex organic syntheses

  • A model compound for studying structure-property relationships in alkylphenols

American Elements lists 4-n-Octadecylphenol as part of their comprehensive catalog of life science products, suggesting its relevance in biochemical research or applications .

ManufacturerProduct DescriptionPackagingPrice (USD)Reference
Ambeed4-n-Octadecylphenol 95%100mg$269
Ambeed4-n-Octadecylphenol 95%250mg$403

These prices are indicative of research-grade materials and may vary based on purity, quantity, and market conditions.

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